An In-depth Technical Guide to 5,5'-Carbonyldiisophthalic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5,5'-Carbonyldiisophthalic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,5'-Carbonyldiisophthalic acid, a rigid tetracarboxylic acid linker molecule. The document details its synthesis, physicochemical and spectroscopic properties, and explores its primary application in the construction of Metal-Organic Frameworks (MOFs) with potential uses in drug delivery and other biomedical fields.
Synthesis of 5,5'-Carbonyldiisophthalic Acid
The synthesis of 5,5'-Carbonyldiisophthalic acid is typically achieved through the hydrolysis of its corresponding tetraester precursor, most commonly tetramethyl-5,5'-carbonyldiisophthalate. This reaction is a standard ester hydrolysis carried out under basic conditions.
Synthesis Workflow
The overall synthetic process can be visualized as a two-step procedure, starting from the precursor to the final product.
Caption: Synthetic workflow for 5,5'-Carbonyldiisophthalic acid.
Experimental Protocol
The following is a detailed, generalized experimental protocol for the synthesis of 5,5'-Carbonyldiisophthalic acid via the hydrolysis of tetramethyl-5,5'-carbonyldiisophthalate.
Materials:
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Tetramethyl-5,5'-carbonyldiisophthalate
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Sodium hydroxide (NaOH)
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Methanol (MeOH)
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Deionized water
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Concentrated hydrochloric acid (HCl)
Procedure:
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Dissolution: Tetramethyl-5,5'-carbonyldiisophthalate is dissolved in a mixture of methanol and water.
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Hydrolysis: An aqueous solution of sodium hydroxide is added to the solution. The amount of NaOH should be in stoichiometric excess (at least 4 equivalents) to ensure complete hydrolysis of all four ester groups.
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Reaction: The reaction mixture is heated to reflux and stirred for a period of several hours (typically 4-24 hours) to drive the hydrolysis to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
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Cooling and Precipitation: After the reaction is complete, the mixture is cooled to room temperature. The sodium salt of 5,5'-Carbonyldiisophthalic acid may precipitate out of the solution upon cooling.
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Acidification: The cooled reaction mixture is then acidified by the dropwise addition of concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2). This protonates the carboxylate groups, leading to the precipitation of the final product, 5,5'-Carbonyldiisophthalic acid, as a solid.
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Isolation and Purification: The precipitated solid is collected by filtration, washed thoroughly with deionized water to remove any inorganic salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
A reported yield for this type of hydrolysis reaction is approximately 78%.[1]
Physicochemical and Spectroscopic Properties
Physicochemical Properties
The following table summarizes the key physicochemical properties of 5,5'-Carbonyldiisophthalic acid.
| Property | Value |
| Chemical Name | 5,5'-Carbonyldiisophthalic acid |
| CAS Number | 43080-50-8 |
| Molecular Formula | C₁₇H₁₀O₉ |
| Molecular Weight | 358.26 g/mol |
| Appearance | Expected to be a white crystalline solid. |
| Melting Point | Expected to be high (>300 °C), typical for aromatic polycarboxylic acids. |
| Solubility | Likely soluble in polar aprotic solvents like DMF and DMSO; sparingly soluble in water and common organic solvents. |
| pKa | Expected to have multiple pKa values for the four carboxylic acid groups, with the first pKa being the most acidic. |
Spectroscopic Data (Expected)
The following tables outline the expected spectroscopic characteristics for 5,5'-Carbonyldiisophthalic acid based on its functional groups and the known spectra of similar compounds.
¹H NMR Spectroscopy (Expected)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13-14 | Singlet (broad) | 4H | Carboxylic acid protons (-COOH) |
| ~8.5-8.7 | Singlet or Doublet | 4H | Aromatic protons ortho to both carboxyl groups |
| ~8.2-8.4 | Singlet or Doublet | 2H | Aromatic proton ortho to the carbonyl group |
Solvent: DMSO-d₆
¹³C NMR Spectroscopy (Expected)
| Chemical Shift (δ) ppm | Assignment |
| ~190-200 | Carbonyl carbon (C=O) |
| ~165-170 | Carboxylic acid carbons (-COOH) |
| ~130-140 | Aromatic carbons attached to carboxyl groups |
| ~125-135 | Other aromatic carbons |
Solvent: DMSO-d₆
FTIR Spectroscopy (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch of carboxylic acid dimer |
| 1720-1680 | Strong | C=O stretch of carboxylic acid |
| 1680-1660 | Strong | C=O stretch of the central carbonyl group |
| 1320-1210 | Medium | C-O stretch of carboxylic acid |
| 950-910 | Broad | O-H bend of carboxylic acid dimer |
Mass Spectrometry (Expected)
| m/z Value | Interpretation |
| 358.03 | [M]⁺ (Molecular ion) or more likely [M-H]⁻ in negative ion mode (357.02) |
| 314.04 | [M-CO₂]⁺ or corresponding fragment in negative mode |
| 297.04 | [M-CO₂-OH]⁺ or corresponding fragment in negative mode |
Applications in Drug Development and Materials Science
The primary application of 5,5'-Carbonyldiisophthalic acid is as a rigid organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The rigid nature of the linker, imparted by the central carbonyl group and the phenyl rings, leads to the formation of robust and porous materials.
Metal-Organic Frameworks (MOFs) for Drug Delivery
MOFs are crystalline materials with a high surface area and tunable pore sizes, making them excellent candidates for drug delivery systems. MOFs synthesized using 5,5'-Carbonyldiisophthalic acid as a linker are expected to possess high thermal and chemical stability.
The logical workflow for utilizing these MOFs in a drug delivery context is as follows:
Caption: Workflow for MOF-based drug delivery.
Potential Signaling Pathway Interaction
While no specific signaling pathways have been directly linked to 5,5'-Carbonyldiisophthalic acid itself, MOFs derived from it could be designed to deliver drugs that target specific cellular pathways implicated in diseases like cancer. For instance, a MOF could be loaded with a kinase inhibitor. Upon release in the acidic tumor microenvironment, the inhibitor could enter cancer cells and disrupt a key signaling pathway, such as the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer.
Caption: Hypothetical targeting of the PI3K/AKT/mTOR pathway.
Conclusion
5,5'-Carbonyldiisophthalic acid is a valuable building block in the field of materials chemistry, particularly for the synthesis of robust Metal-Organic Frameworks. Its rigid structure and tetra-functionality allow for the creation of highly porous and stable materials. While direct applications in drug development are still emerging, the use of MOFs derived from this linker as sophisticated drug delivery platforms holds significant promise. Future research will likely focus on the synthesis and biological evaluation of specific MOFs based on 5,5'-Carbonyldiisophthalic acid for targeted therapeutic applications.
